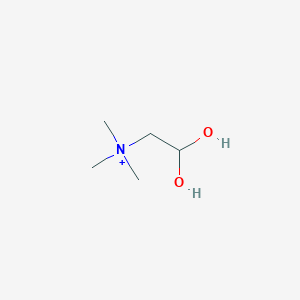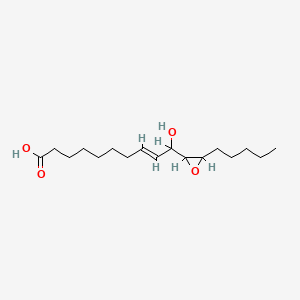
2-Amino-3-(2-amino-4-hydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(2-amino-4-hydroxyphenyl)propanoic acid is a tyrosine derivative.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
A study by Monclus, Masson, and Luxen (1995) discusses the asymmetric synthesis of derivatives of 2-Amino-3-(2-amino-4-hydroxyphenyl)propanoic acid, highlighting its potential in producing fluorinated analogs of l-tyrosine, an important amino acid (Monclus, Masson, & Luxen, 1995).
Polymer Modification
Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification enhanced the polymers' thermal stability and biological activity, suggesting its use in medical applications (Aly & El-Mohdy, 2015).
Computational Peptidology
Flores-Holguín, Frau, and Glossman-Mitnik (2019) used conceptual density functional theory in computational peptidology to study antifungal tripeptides, including those containing 2-amino-3-(4-hydroxyphenyl)propanoic acid. Their research predicts the bioactivity scores of these peptides, aiding in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Antioxidant and Anti-inflammatory Applications
Subudhi and Sahoo (2011) synthesized novel compounds, including derivatives of 2-amino-3-(4-hydroxyphenyl) propanoic acid, showing significant antioxidant and anti-inflammatory activities. These findings suggest potential therapeutic applications (Subudhi & Sahoo, 2011).
Chromatographic Analysis
Han et al. (2008) examined the adsorption equilibria of amino acids, including 2-amino-3-(4-hydroxyphenyl)-propanoic acid, in chromatographic processes. Their work provides insight into the separation processes of such amino acids, important in various analytical applications (Han et al., 2008).
Chemical Stability Studies
Chen et al. (2016) focused on the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative aimed at enhancing the chemical stability and liposolubility of its parent compound. This research contributes to the development of more stable and effective chemical compounds (Chen et al., 2016).
Biolabel Synthesis
Briggs et al. (2002) synthesized a novel fluorescent biolabel derived from 3-(4-hydroxyphenyl)propanoic acid. This work demonstrates the potential of such derivatives in developing new biolabels for various biological and medical applications (Briggs et al., 2002).
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
2-amino-3-(2-amino-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,10-11H2,(H,13,14) |
InChI-Schlüssel |
PQUSMXUQSMSWNN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)N)CC(C(=O)O)N |
Kanonische SMILES |
C1=CC(=C(C=C1O)N)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methoxy-phenyl)-2-[4-[(E)-cinnamyl]piperazino]propionamide;oxalic acid](/img/structure/B1237060.png)


![[1R-(2-Endo-3-exo)]-3-(benzolyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1237067.png)






![(5R,6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1237077.png)



